
(-)-Ageloxime D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Ageloxime D is a naturally occurring compound isolated from marine sponges. It belongs to the class of oxime derivatives and has garnered significant interest due to its unique chemical structure and potential biological activities. The compound is known for its complex molecular architecture, which includes multiple chiral centers and functional groups that contribute to its diverse reactivity and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.
Medicine: Research has shown that (-)-Ageloxime D can modulate specific biological pathways, offering potential therapeutic benefits for various diseases.
Industry: Its unique chemical properties make it useful in the development of novel materials and catalysts for industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Ageloxime D involves several steps, starting from readily available starting materials. The key steps typically include the formation of the oxime functional group, followed by the construction of the core structure through a series of cyclization and functional group interconversion reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of flow chemistry techniques, which allow for continuous production and improved reaction efficiency. Additionally, biocatalysis has been explored as an alternative approach, leveraging the specificity and selectivity of enzymes to facilitate key transformations in the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Ageloxime D undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which can further participate in cycloaddition reactions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, each with distinct chemical and biological properties.
Mecanismo De Acción
The mechanism of action of (-)-Ageloxime D involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation.
Comparación Con Compuestos Similares
(-)-Ageloxime D is unique compared to other oxime derivatives due to its complex structure and diverse biological activities. Similar compounds include:
(-)-Ageloxime A: Another oxime derivative with similar biological activities but different structural features.
(-)-Ageloxime B: Known for its antimicrobial properties, it shares some structural similarities with this compound.
(-)-Ageloxime C: Exhibits antifungal activity and has a simpler structure compared to this compound.
Propiedades
IUPAC Name |
N-[7-[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-yl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N5O/c1-18(12-15-31-17-30(6)24-22(31)23(29-32)27-16-28-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5/h12,16-17,20-21,32H,2,7-11,13-15H2,1,3-6H3,(H,27,28,29)/q+1/b18-12+/t20-,21-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKZZZXQPZKTGJ-SYKKHXDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=[N+](C2=NC=NC(=C21)NO)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C=[N+](C2=NC=NC(=C21)NO)C)/CC[C@@H]3C(=C)CC[C@H]4[C@]3(CCCC4(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N5O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the known biological activities of (-)-Ageloxime D?
A1: this compound has shown promising antifungal and antiparasitic activities in vitro. Studies have demonstrated its efficacy against the fungus Cryptococcus neoformans [, ] and the parasite Leishmania donovani [].
Q2: What is the chemical structure of this compound?
A2: While the exact molecular formula and weight are not provided in the abstracts, we can infer that this compound is an alkaloid based on its classification in the research []. For a detailed structural representation, please refer to the original research articles.
Q3: Has this compound been isolated from any marine organisms?
A3: Yes, this compound has been isolated from the marine sponge Agelas mauritiana [, ] and was also detected in extracts from the Indonesian marine sponge Agelas nakamurai [].
Q4: Have any studies explored the structure-activity relationship (SAR) of this compound?
A5: One of the provided research articles mentions "Total Synthesis of Agelasine F and Synthesis Directed towards ent-Ageloxime D: Two Natural Products with Interesting Biological Activities" []. This suggests that researchers are actively investigating the SAR of this compound and synthesizing analogs to understand the impact of structural modifications on its activity and potency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


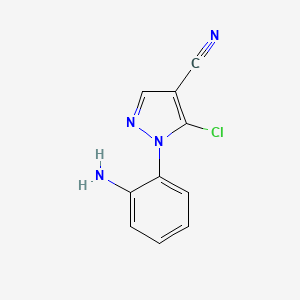
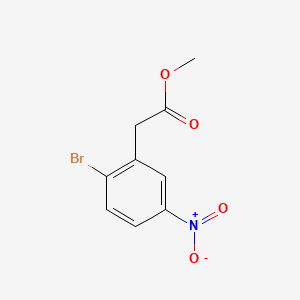
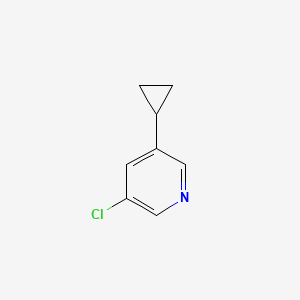
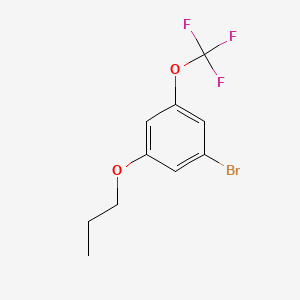
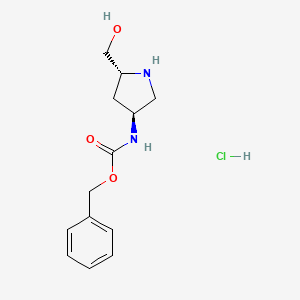

![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572961.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

